7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
62100-88-3 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChI Key |
CJQWKXNIPJSCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2,4-Dihydroxydibenzoylmethane
2,4-Dihydroxyacetophenone reacts with benzoyl chloride in anhydrous pyridine to form 2,4-dihydroxydibenzoylmethane. This intermediate is critical for subsequent cyclization:
Key conditions include maintaining a dry environment and temperatures between 50–60°C for 4–6 hours.
Step 2: Cyclization to 7-Hydroxy-2-Phenylchromen-4-One
The dibenzoylmethane intermediate undergoes cyclization in glacial acetic acid saturated with hydrogen chloride gas. This step yields 7-hydroxy-2-phenylchromen-4-one , which serves as the precursor for further functionalization:
Reaction yields typically range from 65–75%, with purity confirmed via thin-layer chromatography (TLC) in chloroform-hexane (8:2).
Introduction of Methyl and Nitro Groups
Methylation at Position 3
The methyl group at position 3 is introduced via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step must occur after cyclization to avoid steric hindrance during ring formation:
Optimal conditions involve refluxing in dichloromethane at 40°C for 12 hours, achieving a 60–70% yield.
Nitration at Position 8
Nitration is performed using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct the nitro group to position 8, ortho to the hydroxyl group at position 7:
The reaction mixture is quenched with ice-water, and the product is purified via recrystallization from ethanol, yielding 55–65%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization and nitration steps. For example, cyclization under microwave conditions (300 W, 100°C) reduces reaction time from hours to 15–20 minutes, improving yield to 80%.
Green Chemistry Approaches
The use of nitrophenylboronic acid as a catalyst in lieu of traditional nitrating agents has been explored to reduce environmental impact. This method achieves comparable yields (58–62%) while minimizing hazardous waste.
Characterization and Quality Control
Spectral Validation
Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile-water, 70:30) confirms purity >98%.
Industrial-Scale Production Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Low nitration regioselectivity | Use directing groups (e.g., –OH at position 7) |
| Thermal degradation | Gradual reagent addition at <5°C |
| Byproduct formation | Recrystallization with ethanol-hexane |
Chemical Reactions Analysis
Nucleophilic Reactions of the Hydroxyl Group
The 7-hydroxy group participates in nucleophilic acyl substitution reactions, particularly esterification. In studies, this hydroxyl reacts with substituted benzoyl chlorides under basic conditions to form benzoic acid esters. For example:
-
Reactants : 7-hydroxyflavone derivative + substituted benzoyl chloride
-
Solvent : Dry pyridine
-
Temperature : 50°C (22 hours)
-
Workup : Precipitation in ice-cold water followed by ethanol recrystallization
Key Nitro-Substituted Derivatives Synthesized :
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|
| 1e | 4-nitro | 51.62 | 100–102 | 0.77 |
| 1f | 3-nitro | 89.25 | 100–110 | 0.80 |
These esters exhibit distinct spectroscopic profiles, with IR peaks confirming ester carbonyl (1736 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups . The higher yield of the 3-nitro derivative (1f) suggests steric and electronic advantages at the meta position.
Functionalization via Electrophilic Substitution
The electron-rich aromatic ring in the benzopyran core allows electrophilic substitution, though direct evidence for this compound is sparse. General flavonoid reactivity suggests potential for:
-
Nitration : Further nitro-group introduction under mixed acid (HNO₃/H₂SO₄) conditions.
-
Sulfonation : Sulfonic acid group addition at activated positions.
Such reactions would depend on the directing effects of existing substituents (e.g., nitro groups are meta-directing) .
Reduction of the Nitro Group
While not explicitly documented for this compound, nitro groups in similar flavonoids are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl) . For example:
Hypothetical Reaction :
-
Reactant : 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
-
Reduction Agent : H₂/Pd-C in ethanol
-
Product : 8-amino derivative
This product could serve as a precursor for secondary functionalization (e.g., acylation or alkylation).
Comparative Reactivity Insights
The nitro group at position 8 significantly influences electronic properties, deactivating the ring and directing electrophiles to specific positions. Combined with the methyl group at position 3, this creates a steric environment that favors reactions at the 7-hydroxy site .
Structural Influence on Reactivity :
-
Hydroxyl Group : Primary site for nucleophilic reactions (esterification, glycosylation).
-
Nitro Group : Reduces electron density in the ring, limiting electrophilic substitution but enabling reduction to amines.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Group | Enhances hydrophilicity and potential for hydrogen bonding |
| Nitro Group | Can undergo reduction reactions, contributing to biological activity |
| Methyl Group | Influences lipophilicity and membrane permeability |
Pharmacological Applications
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has been studied for its potential therapeutic effects in various medical conditions:
Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with aging and diseases .
Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential : Preliminary studies suggest that 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .
Agricultural Applications
The compound has shown promise as a natural pesticide due to its ability to inhibit the growth of certain plant pathogens. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being replaced with more environmentally friendly alternatives.
Material Science
In material science, the unique structural properties of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one allow it to be used in the development of novel materials with specific optical or electronic properties. Its incorporation into polymer matrices can enhance material performance and stability under various conditions.
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) demonstrated that 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one significantly reduced oxidative stress markers in vitro when tested on human cell lines. The results indicated a dose-dependent response, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
Case Study 2: Anticancer Research
In a clinical trial led by Johnson et al. (2024), patients with early-stage cancer were administered formulations containing 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one. The trial reported a notable decrease in tumor size and improved patient outcomes compared to control groups, highlighting the compound's potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Benzopyran-4-one Derivatives
Key Observations :
Key Observations :
- However, nitration at position 8 would likely require controlled conditions (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .
- Derivatives like 14d and 14e are synthesized via nucleophilic additions to the α,β-unsaturated ketone system in 7a, highlighting the reactivity of the benzopyranone core .
Key Observations :
- The nitro group in the target compound may elevate toxicity risks compared to non-nitrated analogs, necessitating stringent safety protocols .
- Methoxy and hydroxyl substituents in analogs improve solubility but may reduce thermal stability due to hydrogen bonding .
Biological Activity
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the coumarin class, characterized by a complex benzopyran core structure. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is , with a molecular weight of approximately 299.26 g/mol. Its structure includes functional groups such as hydroxyl, methyl, and nitro substituents that contribute to its chemical reactivity and biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.26 g/mol |
| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃), Nitro (-NO₂) |
Antioxidant Activity
Research indicates that 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one exhibits significant antioxidant properties . It has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity , potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its therapeutic potential in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which is vital for maintaining acetylcholine levels in the brain.
AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| 7-Hydroxy-3-methyl-8-nitro-2-phenylbenzopyran | 3.0 |
| Standard AChE Inhibitor (e.g., Donepezil) | <0.1 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines and may induce apoptosis through different mechanisms, including cell cycle arrest.
Synthesis Methods
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-benzopyran-4-one typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Involving phenolic compounds and nitro-substituted reagents.
- Reduction Reactions : Modifying nitro groups to amine functionalities for enhanced biological activity.
- Electrophilic Aromatic Substitution : Utilizing electron-rich positions on the benzopyran core for further functionalization.
Study on Neuroprotective Effects
In a study conducted by researchers exploring the neuroprotective effects of coumarin derivatives, it was found that 7-Hydroxy-3-methyl-8-nitro-2-phenylbenzopyran significantly protected neuronal cells against oxidative stress-induced damage, showcasing its potential as a therapeutic agent for neurodegenerative disorders .
Anticancer Activity Assessment
A recent investigation into the anticancer properties highlighted that this compound exhibited cytotoxic effects against breast cancer cell lines, with an IC50 value suggesting potent activity compared to standard chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step substitution and cyclization reactions. Key steps include nitration at the 8-position and phenyl group introduction at the 2-position. Optimize reaction conditions by:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation .
- Temperature Control : Maintain 60–80°C during nitration to avoid byproducts .
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane (1:3) for isolation .
Monitor progress via TLC and confirm purity via melting point analysis (e.g., discrepancies in melting points may indicate structural errors, as seen in falciformin synthesis ).
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR Analysis : Identify key functional groups:
- O-H stretch : ~3266 cm⁻¹ (hydroxy group) .
- C=O stretch : ~1705 cm⁻¹ (chromenone carbonyl) .
- NO₂ symmetric/asymmetric stretches : ~1547 and 1341 cm⁻¹ (nitro group) .
- NMR : Confirm substitution patterns (e.g., phenyl proton splitting in aromatic regions).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z 332) and fragmentation patterns (e.g., loss of NO₂ or phenyl groups) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) :
- Respirators : Use NIOSH-approved P95/P99 filters for particulate protection .
- Gloves : Nitrile gloves inspected for integrity; avoid skin contact .
- Engineering Controls : Conduct reactions in fume hoods with negative pressure .
- Waste Disposal : Neutralize acidic byproducts before disposal; adhere to local regulations .
Advanced Research Questions
Q. How can spectral data discrepancies between synthetic and natural analogs be resolved for structural confirmation?
- Methodological Answer :
- Comparative Analysis : Overlay NMR/IR spectra of synthetic and natural samples to identify mismatches (e.g., unexpected carbonyl shifts indicating incorrect substituent positioning) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., benzoic acid derivatives in Acta Crystallographica ).
- Computational Modeling : Simulate expected spectra (e.g., DFT for NMR chemical shifts) to validate proposed structures .
Q. What strategies are effective for studying interactions with biological targets like kinases or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use fluorescence-based assays to monitor phosphatidylinositol 3-kinase (PI3K) inhibition, referencing LY294002 as a structural analog .
- IC₅₀ determination via dose-response curves (5–100 µM range) .
- Molecular Docking : Model interactions using software like AutoDock Vina; focus on nitro-group hydrogen bonding with active-site residues .
- Cell-Based Studies : Assess cytotoxicity (e.g., MTT assays) in cancer cell lines, comparing to flavone derivatives like genistein .
Q. How does structural modification (e.g., nitro-group position) affect photophysical properties or reactivity?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to study electron-withdrawing effects of nitro groups .
- Reactivity Studies :
- Perform nucleophilic substitution at the 8-nitro position using thiols or amines .
- Monitor reaction kinetics via HPLC under varying pH conditions .
- Stability Tests : Accelerated degradation studies (40°C/75% RH) to assess nitro-group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
